Filibuvir (PF-00868554) is a potent, orally bioavailable, investigational non-nucleoside inhibitor (NNI) that specifically targets the hepatitis C virus (HCV) nonstructural 5B (NS5B) RNA-dependent RNA polymerase. [, , , ] It was under development by Pfizer for the potential treatment of chronic HCV infection. [, ] Filibuvir acts by binding to the thumb II allosteric pocket of the HCV NS5B polymerase, interfering with its function and inhibiting viral replication. [, , , , , , ] Although initially showing promise in clinical trials, Filibuvir's development was halted due to challenges related to resistance development and limitations in its effectiveness against non-genotype 1 HCV. [, , , ]
The synthesis of Filibuvir has been documented in several studies, detailing various methods employed to achieve its production. The synthesis involves a series of steps that include the preparation of key intermediates and their subsequent transformations into the final product.
Filibuvir's molecular structure is defined by its complex arrangement of atoms that contribute to its function as an antiviral agent.
Filibuvir undergoes several chemical reactions during its synthesis and in its interaction with biological targets:
Filibuvir acts primarily by inhibiting the RNA-dependent RNA polymerase activity of the hepatitis C virus.
Filibuvir exhibits several physical and chemical properties relevant to its function:
These properties are critical for formulation development and determining optimal storage conditions .
Filibuvir has been primarily investigated for its potential use in treating hepatitis C infection. Its mechanism of action allows it to be used in combination therapies aimed at enhancing viral clearance rates and reducing resistance development.
Filibuvir (PF-00868554; C₂₉H₃₇N₅O₃; molecular weight: 503.64 g/mol) belongs to the triazolopyrimidine class of heterocyclic organic compounds, characterized by a fused bicyclic system containing a 1,2,4-triazole ring adjacent to a pyrimidine ring. This core scaffold is substituted at the C2 position with a methyl-linked dihydropyranone moiety, forming the central pharmacophore responsible for its antiviral activity. Key structural features include:
Table 1: Structural Features of Filibuvir
Component | Chemical Group | Role in Target Binding |
---|---|---|
Core Scaffold | Triazolopyrimidine | Base structure for molecular recognition |
Western Substituent | 2,6-Diethylpyridin-4-yl ethyl | Hydrophobic anchoring in Thumb II pocket |
Central Ring | 4-Hydroxy-3H-pyran-6-one | Hydrogen bonding and chelation |
Eastern Substituent | Cyclopentyl | Conformational stabilization |
Filibuvir contains a single chiral center at the C2 position of the dihydropyranone ring, adopting an (R)-configuration. This stereochemistry is critical for optimal binding to the hepatitis C virus (HCV) NS5B polymerase. The molecule binds non-covalently to the Thumb II allosteric pocket of NS5B, inducing conformational changes that disrupt RNA elongation. Key stereospecific interactions include:
The dissociation constant (Kd) for NS5B binding is 29 nM, demonstrating high-affinity interactions dependent on the (R)-enantiomer [3] [7].
Filibuvir exhibits favorable oral bioavailability in preclinical models, attributed to its moderate lipophilicity (LogP ≈5.1). After oral administration, peak plasma concentrations are achieved within 2–4 hours. Metabolism occurs primarily via hepatic cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for oxidation of the cyclopentyl and triazolopyrimidine moieties [4]. Key metabolic transformations include:
In vitro studies using human liver microsomes confirm extensive phase I metabolism, with a hepatic extraction ratio of >0.7, indicating significant first-pass metabolism [4].
Table 2: Pharmacodynamic Profile of Filibuvir
Property | Value | Experimental System |
---|---|---|
EC₅₀ (genotype 1a) | 33–59 nM | Huh7.5 cell replicon assay [3] [7] |
EC₅₀ (genotype 1b) | 52–59 nM | Huh7.5 cell replicon assay [3] [7] |
IC₅₀ (primer extension) | 73 nM | Biochemical assay [3] |
CC₅₀ (cytotoxicity) | >320 μM | Huh7.5 cells [3] |
Filibuvir demonstrates extensive plasma protein binding (>95%), primarily to albumin and α₁-acid glycoprotein, which restricts its free fraction in systemic circulation [4]. This high binding capacity influences its volume of distribution (Vd ≈5–7 L/kg in rats), suggesting widespread tissue penetration [2]. Elimination pathways include:
Pharmacodynamic studies reveal that filibuvir preferentially inhibits elongative RNA synthesis (IC₅₀ = 73 nM) over de novo RNA initiation (IC₅₀ = 5 μM), explaining its potent reduction in viral RNA accumulation in HCV replicon systems [3] [6]. The drug exhibited linear pharmacokinetics up to 600 mg doses in phase I trials, with a biphasic decline in plasma concentration [2].
Table 3: Pharmacokinetic Properties of Filibuvir
Parameter | Characteristics | Notes |
---|---|---|
Oral Absorption | Rapid, bioavailability ≈50–80% (preclinical) | Dose-proportional up to 600 mg [2] |
Primary Metabolizing Enzymes | CYP3A4 (>70%) | Potential for drug-drug interactions |
Protein Binding | >95% | Limits free drug concentration [4] |
Elimination Half-life | Not fully characterized | Development discontinued pre-definitive PK |
Note: Elimination half-life and clearance were not definitively established due to discontinuation of clinical development in 2013 [1] [4].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1